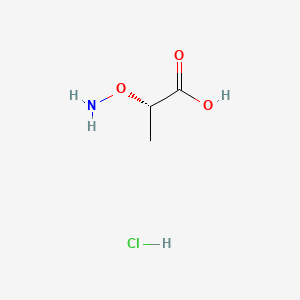

(S)-2-(Aminooxy)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-(Aminooxy)propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of propanoic acid, featuring an aminooxy functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Aminooxy)propanoic acid hydrochloride typically involves the reaction of (S)-2-bromo-propanoic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the aminooxy group. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(Aminooxy)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction of the aminooxy group can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxime derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted propanoic acid derivatives.

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

Mechanism of Action

The aminooxy group in (S)-2-(Aminooxy)propanoic acid hydrochloride allows it to interact specifically with carbonyl groups in enzymes, leading to the inhibition of enzymatic activity. This property is particularly valuable in studying metabolic pathways and enzyme mechanisms.

Case Studies

- Inhibition of Tryptophan Aminotransferase : Research has demonstrated that this compound effectively inhibits tryptophan aminotransferase, an enzyme crucial for auxin biosynthesis in plants. Inhibition results in reduced levels of indole-3-acetic acid, a key plant hormone. Experimental treatments with this compound lead to auxin-deficient phenotypes in Arabidopsis thaliana, which can be reversed by the application of exogenous indole-3-acetic acid .

- Analytical Applications : The compound has been utilized as a chemoselective nitrogen transfer reagent in organic synthesis, facilitating transformations such as aldehyde-to-nitrile conversions. This application showcases its utility in both synthetic chemistry and biochemical analysis .

Synthetic Methodologies

Synthesis Techniques

Several synthetic routes have been developed for producing this compound. Notable methods include:

- One-Pot Reactions : Utilizing aminooxy reagents for the chemoselective derivatization of carbonyl compounds allows for efficient synthesis and analysis of various metabolites .

- Click Chemistry : The aminooxy group facilitates click reactions with carbonyl substrates, leading to stable oxime linkages that can be exploited for further synthetic transformations .

Potential Therapeutic Applications

Drug Design and Development

The structural characteristics of this compound make it an attractive candidate for drug design:

- Analog Development : Its resemblance to naturally occurring amino acids allows researchers to create analogs that may exhibit modified biological activities, potentially leading to novel therapeutic agents .

- Cancer Research : The compound has been investigated for its ability to form conjugates with fluorophores and nanoparticles, enhancing imaging techniques and targeted delivery systems in cancer diagnostics .

Mecanismo De Acción

The mechanism of action of (S)-2-(Aminooxy)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Comparación Con Compuestos Similares

Similar Compounds

®-2-(Aminooxy)propanoic acid hydrochloride: The enantiomer of (S)-2-(Aminooxy)propanoic acid hydrochloride with similar chemical properties but different biological activity.

2-(Aminooxy)acetic acid hydrochloride: A structurally related compound with an aminooxy group attached to an acetic acid backbone.

2-(Aminooxy)butanoic acid hydrochloride: Another analog with an extended carbon chain.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its interaction with biological targets. This stereochemical specificity can result in distinct biological activities compared to its analogs, making it a valuable compound for targeted research and potential therapeutic applications.

Actividad Biológica

(S)-2-(Aminooxy)propanoic acid hydrochloride, also known as 2-(Aminooxy)propanoic acid, is a compound with significant biological activity, particularly in the context of enzyme inhibition and metabolic modulation. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on various research findings.

Chemical Structure and Properties

- Molecular Formula : C₃H₈ClNO₃

- Molecular Weight : Approximately 139.56 g/mol

- Solubility : Highly soluble in water, enhancing its bioavailability for biological applications.

The compound features an aminooxy group that allows it to interact with carbonyl groups in enzymes, potentially leading to enzyme inhibition. This unique structure positions it as a valuable tool in biochemical research and therapeutic development.

This compound primarily acts by binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can significantly affect various biochemical pathways, including those involved in metabolism and signaling.

Key Mechanisms:

- Enzyme Inhibition : The aminooxy group forms stable oxime linkages with carbonyl-containing compounds, which can lead to the inactivation of specific enzymes.

- Impact on Metabolic Pathways : By inhibiting enzymes that play crucial roles in metabolic processes, this compound can alter the levels of various metabolites.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Table 1: Summary of Biological Activities

Case Study: Inhibition of Auxin Biosynthesis

In a study involving Arabidopsis thaliana, treatment with this compound led to auxin-deficient phenotypes. The application of exogenous IAA reversed these effects, confirming the compound's role as an inhibitor of auxin biosynthesis . This highlights its potential utility in plant biology research and agricultural applications.

Safety and Toxicology

Toxicological assessments indicate that this compound is not genotoxic based on both in vitro and in vivo studies. No significant adverse effects were noted at lower doses, suggesting a favorable safety profile for research applications .

Propiedades

IUPAC Name |

(2S)-2-aminooxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEWBCLCRPGTIO-DKWTVANSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)ON.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.